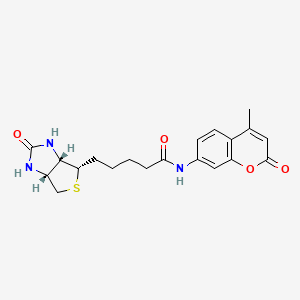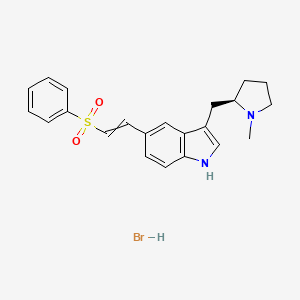
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr (also known as 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol) is an organic compound with a molecular weight of 442.5 g/mol. It is a synthetic molecule that has been used in scientific research for a variety of purposes. This compound has attracted the attention of researchers due to its potential applications in the fields of medicinal chemistry and drug design.
Scientific Research Applications
5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol has been used in scientific research for a variety of applications. It has been used as a substrate for the synthesis of novel indole derivatives, which are potentially useful for medicinal chemistry and drug design. It has also been used in the synthesis of a range of other compounds, such as indole alkaloids, indole-3-carboxylic acid derivatives, and indole-3-acetic acid derivatives.
Mechanism of Action
The mechanism of action of 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol is not yet fully understood. However, it is believed that the compound acts as a prodrug, which is metabolized by the body to produce active metabolites that exert their effects on the body. It is also believed that the compound may act as a modulator of certain cellular processes, such as transcription and translation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol are not yet fully understood. However, the compound has been shown to have a range of effects on the body, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have potential therapeutic effects in animal models of Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol in lab experiments include its low cost and ease of synthesis. It is also a relatively stable compound and can be stored at room temperature for long periods of time. However, the compound is not water-soluble and must be dissolved in an organic solvent before use. In addition, the compound is not very reactive and may require the use of catalysts or other reagents to achieve the desired reaction.
Future Directions
The potential future directions for 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol include further research into its mechanism of action, as well as its potential therapeutic applications. It may also be useful in the synthesis of novel indole derivatives and other compounds for use in medicinal chemistry and drug design. In addition, further research into the compound’s biochemical and physiological effects may reveal new therapeutic applications. Finally, further research into the compound’s advantages and limitations for lab experiments may lead to more efficient synthesis methods.
Synthesis Methods
The synthesis method for 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol involves a series of steps. First, 2-benzene sulfonyl chloride is reacted with 1-methylpyrrolidine in an aqueous solution of sodium hydroxide. This reaction produces the desired product, 5-Vinyl-1H-indole-3-ylmethyl-2-(benzenesulfonyl)pyrrolidine-1-methanol, along with a byproduct, sodium chloride. The reaction is carried out at room temperature and the product is isolated by filtration. The product is then purified by recrystallization.
properties
IUPAC Name |
5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3;1H/b13-11+;/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMROSCOXMGJMKR-FIBBSPRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)/C=C/S(=O)(=O)C4=CC=CC=C4.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

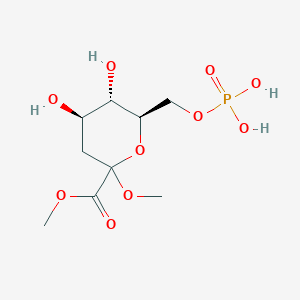
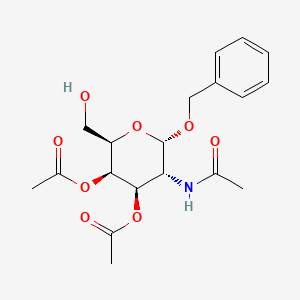
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
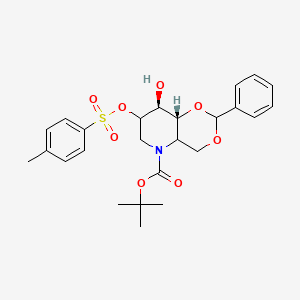
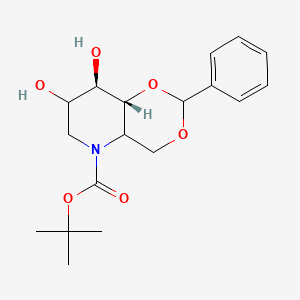

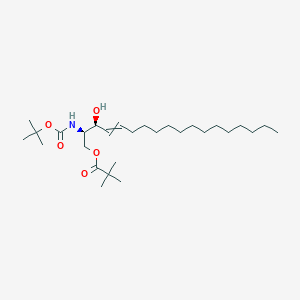
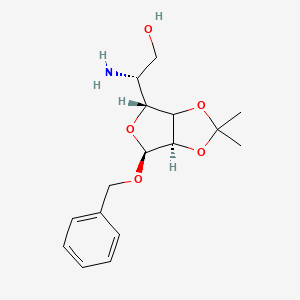
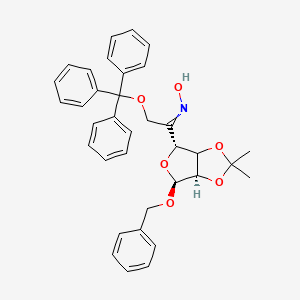
![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)
